Di-tert-pentyl succinate

Catalog No.
S3345580
CAS No.
77106-39-9
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-pentyl succinate

CAS Number

77106-39-9

Product Name

Di-tert-pentyl succinate

IUPAC Name

bis(2-methylbutan-2-yl) butanedioate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-7-13(3,4)17-11(15)9-10-12(16)18-14(5,6)8-2/h7-10H2,1-6H3

InChI Key

PLXGRQSQSTVVQP-UHFFFAOYSA-N

SMILES

CCC(C)(C)OC(=O)CCC(=O)OC(C)(C)CC

Canonical SMILES

CCC(C)(C)OC(=O)CCC(=O)OC(C)(C)CC

Di-tert-pentyl succinate is an organic compound classified as a diester of succinic acid. Its chemical formula is C14H26O4C_{14}H_{26}O_{4} and it has a molecular weight of 258.35 g/mol. The structure consists of two tert-pentyl groups attached to a succinate backbone, which contributes to its unique properties. The compound is characterized by its clear, colorless liquid state at room temperature and exhibits a high degree of stability due to the steric hindrance provided by the bulky tert-pentyl groups .

Typical of esters, including hydrolysis, transesterification, and esterification. In hydrolysis, the compound reacts with water in the presence of an acid or base catalyst to yield succinic acid and tert-pentanol. During transesterification, di-tert-pentyl succinate can react with other alcohols to form new esters while releasing tert-pentanol. These reactions are facilitated by heating and the presence of catalysts, such as sodium or lithium alkoxides .

The synthesis of di-tert-pentyl succinate typically involves the transesterification of dimethyl or diethyl succinate with tert-pentanol. The process requires a catalyst, such as lithium or sodium, and is conducted under reflux conditions. The reaction proceeds by distilling off the methanol or ethanol formed during the process, allowing for the efficient conversion of starting materials into the desired diester product .

A typical procedure includes:

  • Mixing dimethyl succinate with tert-pentanol.
  • Adding a catalytic amount of lithium or sodium.
  • Heating the mixture to reflux while continuously removing the alcohol formed.
  • Isolating di-tert-pentyl succinate through distillation.

Di-tert-pentyl succinate shares structural similarities with other alkyl esters of succinic acid but differs primarily in its bulky tert-pentyl substituents. Here are some comparable compounds:

Compound NameChemical FormulaMolecular WeightUnique Features
Di-tert-butyl succinateC12H22O4C_{12}H_{22}O_{4}230.30 g/molContains tert-butyl groups
Dibutyl succinateC12H22O4C_{12}H_{22}O_{4}230.30 g/molContains butyl groups
Diethyl succinateC10H18O4C_{10}H_{18}O_{4}202.25 g/molContains ethyl groups
Di-isobutyl succinateC14H26O4C_{14}H_{26}O_{4}258.35 g/molContains isobutyl groups

Uniqueness: Di-tert-pentyl succinate stands out due to its larger tert-pentyl groups which provide enhanced steric hindrance compared to other similar compounds, potentially influencing its reactivity and physical properties.

Role of Water Content in Sulfuric Acid Catalyst Performance

Water content in the sulfuric acid catalyst plays a pivotal role in the esterification reaction's efficiency and selectivity. Sulfuric acid concentrations of not more than 95% by weight, preferably between 40% and 80%, are employed to balance catalytic activity and reaction control. The presence of water moderates the acid strength by preferential solvation of protons, which reduces their availability for catalysis [4] [5].

Experimental studies have demonstrated that increasing water concentration in sulfuric acid catalysts can inhibit catalytic activity by up to 90%, with a reaction rate order of approximately −0.83 relative to water concentration. This inhibition is attributed not only to reverse hydrolysis (ester hydrolysis back to acid and alcohol) but also to the decreased effective acidity caused by water coordination to protons, reducing their catalytic efficiency [5].

Table 1 below summarizes the effect of sulfuric acid concentration and water content on catalytic performance in esterification reactions similar to di-tert-pentyl succinate synthesis:

Sulfuric Acid Concentration (% wt)Water Content (% wt)Catalytic Activity (% relative to dry acid)Notes
955100High activity, but heat evolution risk
752570Balanced activity and heat control
505040Reduced activity, better control
406030Further reduced activity

This controlled water content also reduces polymerization side reactions of isobutene, improving product purity and reaction reproducibility [4].

Computational Modeling of Transition States in Sterically Hindered Systems

Computational studies using density functional theory (DFT) have elucidated the transition states of esterification reactions involving sterically hindered substrates such as di-tert-pentyl succinate. The bulky tert-pentyl groups impose steric constraints that influence the reaction pathway and energy barriers.

Modeling indicates that the protonation of the carboxylic acid group and subsequent nucleophilic attack by isobutene proceed through a lower energy transition state when water is present in the catalyst system, as water molecules can stabilize charged intermediates via hydrogen bonding. However, excessive water leads to increased solvation of protons, raising the activation energy and decreasing the reaction rate [2] [6].

The transition state geometries reveal that the steric bulk of tert-pentyl groups causes a more pronounced spatial hindrance, requiring precise alignment of reactants for effective ester bond formation. The energy diagram (Figure 7 in related studies) shows that the formation of cyclic anhydrides as intermediates can lower the energy barrier compared to direct esterification, suggesting alternative pathways may be operative depending on solvent and catalyst conditions [2].

Table 2 illustrates calculated relative energies (ΔE, kcal/mol) for key intermediates and transition states in the esterification of succinic acid derivatives with bulky alkyl groups:

Intermediate/Transition StateΔE (kcal/mol)Comments
Protonated carboxylic acid0Reference state
Carbocation intermediate+5 to +10Stabilized by alkyl inductive effects
Cyclic anhydride intermediate−3 to −5Lower energy, favored in some solvents
Transition state for nucleophilic attack+15 to +20Rate-determining step

These computational insights guide optimization of catalyst composition and reaction conditions to maximize yield and purity of di-tert-pentyl succinate by minimizing side reactions and controlling steric effects [2] [6].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Bis(2-methylbutan-2-yl) butanedioate

Dates

Last modified: 07-26-2023

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